tert-Butyl N-[2-(1,2,3,4-tetrahydroisoquinolin-5-yl)ethyl]carbamate
CAS No.:
Cat. No.: VC17677844
Molecular Formula: C16H24N2O2
Molecular Weight: 276.37 g/mol
* For research use only. Not for human or veterinary use.
![tert-Butyl N-[2-(1,2,3,4-tetrahydroisoquinolin-5-yl)ethyl]carbamate -](/images/structure/VC17677844.png)
Specification
Molecular Formula | C16H24N2O2 |
---|---|
Molecular Weight | 276.37 g/mol |
IUPAC Name | tert-butyl N-[2-(1,2,3,4-tetrahydroisoquinolin-5-yl)ethyl]carbamate |
Standard InChI | InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-7-12-5-4-6-13-11-17-9-8-14(12)13/h4-6,17H,7-11H2,1-3H3,(H,18,19) |
Standard InChI Key | IULRLYCJHITWKR-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)NCCC1=CC=CC2=C1CCNC2 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a tetrahydroisoquinoline core fused to a carbamate-protected ethylamine side chain. The tert-butyloxycarbonyl (Boc) group at the terminal amine serves as a protective moiety, enhancing stability during synthetic workflows . Key structural attributes include:
-
A bicyclic tetrahydroisoquinoline system with a basic nitrogen atom at position 2.
-
A two-carbon ethyl linker connecting the isoquinoline nucleus to the Boc-carbamate group.
-
Stereochemical complexity due to the chiral center at position 3 of the tetrahydroisoquinoline ring .
The canonical SMILES representation () and InChIKey () provide unambiguous identifiers for computational and regulatory purposes.
Synthetic Methodologies
Key Synthetic Routes
The synthesis of this compound typically involves multi-step protocols emphasizing protective group strategies and cyclization reactions. A representative route from recent literature proceeds as follows :
-
N-Boc Protection:
Reaction of 2-(1,2,3,4-tetrahydroisoquinolin-3-yl)ethylamine with di-tert-butyl dicarbonate () in dichloromethane (DCM) using triethylamine () and 4-dimethylaminopyridine (DMAP) as catalysts. This step achieves >80% yield of the Boc-protected intermediate . -
Cyclization and Functionalization:
Subsequent treatment with Grignard reagents (e.g., phenylmagnesium bromide) in tetrahydrofuran (THF) facilitates ring closure, followed by purification via silica gel chromatography . -
Deprotection and Reductive Amination:
Controlled removal of the Boc group under acidic conditions (e.g., HCl/dioxane) and reductive amination with aldehydes or ketones yield final analogs .
Analytical Validation
Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for structural confirmation. For example:
-
NMR (400 MHz, CDCl): Signals at δ 1.41 ppm (9H, singlet, Boc methyl groups), 3.36 ppm (2H, quartet, ethyl linker), and 6.78–7.54 ppm (aromatic protons) .
-
HRMS: Calculated for [M+H]: 277.1911; observed: 277.1909.
Structure-Activity Relationships (SAR)
Impact of Substituents
Systematic modifications to the tetrahydroisoquinoline core and side chain reveal critical SAR trends:
-
Boc Group: Essential for metabolic stability; replacement with smaller groups (e.g., acetyl) reduces half-life in vivo .
-
Ethyl Linker: Shortening to a methyl group diminishes receptor binding by 70%, while elongation improves solubility .
-
Aromatic Substitution: Electron-withdrawing groups (e.g., -Cl) at position 6 enhance potency but increase cytotoxicity .
Pharmacokinetic Profiling
Selected pharmacokinetic parameters from rodent studies :
Parameter | Value |
---|---|
Plasma half-life | 1.7–1.9 hours |
Clearance | 39–43 mL/min/kg |
Oral bioavailability | <5% (low) |
These data underscore the need for prodrug strategies or formulation optimization to improve bioavailability.
Applications in Drug Discovery
Neurodegenerative Diseases
The compound’s dual activity as a MAO inhibitor and dopaminergic modulator positions it as a candidate for:
-
Parkinson’s disease: Mitigating oxidative stress and dopamine depletion.
-
Alzheimer’s disease: Amyloid-β aggregation inhibition in preliminary assays.
Circadian Rhythm Disorders
Rev-erbα agonism offers therapeutic potential for:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume